H-D-Phe-Pna
Description
H-D-Phe-Pna (hypothetical structure inferred from available data) is a synthetic peptide derivative featuring a D-configuration phenylalanine (D-Phe) residue linked to a para-nitroaniline (Pna) group. Key properties of related compounds include:
Properties
IUPAC Name |
2-amino-N-(4-nitrophenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHIOWXZFDVUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Phenylalanyl-p-nitroanilide typically involves the coupling of D-Phenylalanine with p-nitroaniline. This process can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of H-D-Phenylalanyl-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification steps like high-performance liquid chromatography (HPLC). The final product is usually lyophilized to ensure stability and ease of storage .
Chemical Reactions Analysis
Types of Reactions
H-D-Phenylalanyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by serine proteases. The hydrolysis of the peptide bond between D-Phenylalanine and p-nitroaniline results in the release of p-nitroaniline, which can be quantitatively measured .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of a serine protease, such as thrombin, and is conducted in a buffered aqueous solution at physiological pH and temperature. Common buffers include Tris-HCl and phosphate-buffered saline (PBS) .
Major Products
The major product of the enzymatic hydrolysis of H-D-Phenylalanyl-p-nitroanilide is p-nitroaniline, which absorbs light at 405 nm, allowing for easy spectrophotometric detection .
Scientific Research Applications
H-D-Phenylalanyl-p-nitroanilide is widely used in various fields of scientific research:
Chemistry: It serves as a model substrate for studying enzyme kinetics and mechanism of action of serine proteases.
Biology: It is used in assays to measure the activity of thrombin and other proteases in biological samples.
Industry: It is used in quality control processes for pharmaceutical products that target coagulation pathways.
Mechanism of Action
H-D-Phenylalanyl-p-nitroanilide functions as a substrate for serine proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond between D-Phenylalanine and p-nitroaniline. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The rate of p-nitroaniline formation is proportional to the enzymatic activity, allowing for quantitative measurement .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares H-D-Phe-Pna (inferred) with its closest analogs based on molecular structure, synthesis, and biological properties:
*Inferred formula based on D-Phe (C₉H₁₁NO₂) + Pna (C₆H₄N₂O₂).
Key Research Findings
Structural and Functional Differences
- Stereochemistry : this compound’s D-configuration may confer resistance to enzymatic degradation compared to L-forms (e.g., H-Phe(4-NH₂)-OH), enhancing metabolic stability .
- Synthetic Accessibility : H-Phe(4-NH₂)-OH is synthesized via hydrogenation (85–87% yield using Rosenmund catalyst) , whereas D-Phe derivatives often require enantioselective methods .
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